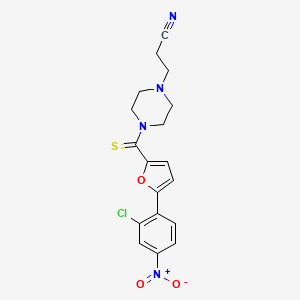

![molecular formula C10H15Cl2N3O2 B2440567 3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride CAS No. 2251053-83-3](/img/structure/B2440567.png)

3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical with the IUPAC name "3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride". It is related to 2-Picolylamine, an organic compound that is a common bidentate ligand and a precursor to more complex multidentate ligands .

Molecular Structure Analysis

The InChI code for a related compound, (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, is1S/C7H10N2O.2ClH/c8-4-6-2-1-3-7(5-10)9-6;;/h1-3,10H,4-5,8H2;2*1H . This provides a representation of the molecular structure. Physical and Chemical Properties Analysis

A related compound, (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, has a molecular weight of 211.09 . It is a solid at room temperature and should be stored in a dry, sealed environment .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride contribute significantly to the field of heterocyclic chemistry. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. These compounds' structures were elucidated through X-ray structural analysis, showcasing their potential in synthesizing complex molecular frameworks (Khrustaleva et al., 2014).

Applications in Drug Synthesis

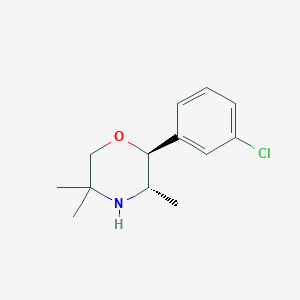

Chiral 1,3-oxazinan-2-ones serve as crucial intermediates for synthesizing pharmaceutical compounds, particularly amino alcohols. A novel synthetic route from carbohydrate derivatives to chiral 1,3-oxazinan-2-ones illustrates the compound's versatility and applicability in developing new drugs. This process involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, underscoring the compound's potential in medicinal chemistry (Jean-Rene Ella-Menye, Vibha Sharma, & Guijun Wang, 2005).

Antimicrobial Activity

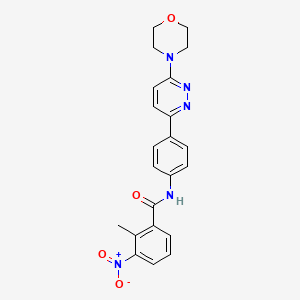

The antimicrobial properties of compounds derived from this compound are noteworthy. A study involving the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated significant antibacterial and antifungal activities. These findings indicate the compound's potential use in developing new antimicrobial agents, which could have significant implications for treating infections (A. Hossan et al., 2012).

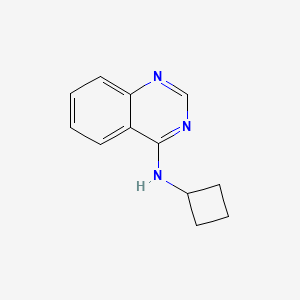

Molecular Docking and Antioxidant Activity

Further research into novel pyridine and fused pyridine derivatives prepared from hydrazinyl-pyridine-carbonitrile underscores the importance of these compounds in drug development. Molecular docking studies towards GlcN-6-P synthase and the demonstration of antimicrobial and antioxidant activities highlight the multifaceted applications of these compounds in pharmaceutical research (E. M. Flefel et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride” are currently unknown

Mode of Action

It’s known that many aminomethylpyridine compounds interact with their targets through hydrogen bonding and ionic interactions . The presence of the aminomethyl group may allow the compound to form these interactions with its target.

Biochemical Pathways

Given the structural similarity to other aminomethylpyridine compounds, it may be involved in pathways related to signal transduction, enzymatic regulation, or neurotransmission .

Pharmacokinetics

It’s also predicted to be BBB (Blood-Brain Barrier) permeant .

Result of Action

Based on its structure, it may have potential effects on cellular signaling or enzymatic activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability may be affected by storage conditions, as it’s recommended to be stored sealed in a dry environment at room temperature .

Propiedades

IUPAC Name |

3-[6-(aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.2ClH/c11-7-8-3-1-4-9(12-8)13-5-2-6-15-10(13)14;;/h1,3-4H,2,5-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPXJGEWYMNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2=CC=CC(=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440486.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-5-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B2440495.png)

![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)

![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)

![6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2440502.png)

![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)

![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)